An In-depth Technical Guide to 2-Aminoacetic Acid (Glycine)
An In-depth Technical Guide to 2-Aminoacetic Acid (Glycine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoacetic acid, commonly known as glycine (B1666218), is the simplest of the 20 proteinogenic amino acids, distinguished by a single hydrogen atom as its side chain.[1] This unique structure renders glycine achiral and imparts a high degree of flexibility within polypeptide chains.[1] Beyond its fundamental role as a building block of proteins, glycine functions as a critical neurotransmitter in the central nervous system and serves as a key intermediate in numerous metabolic pathways.[1][2] Its versatility also extends to industrial applications, where it is utilized as a sweetener, a buffering agent, and a precursor in the synthesis of various chemical products, including pharmaceuticals.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of glycine, with a focus on its relevance to research and drug development.
Chemical Structure and Identification
The chemical structure of 2-aminoacetic acid is characterized by a central alpha-carbon atom bonded to an amino group (-NH₂), a carboxyl group (-COOH), and two hydrogen atoms. In aqueous solutions at physiological pH, glycine predominantly exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻).[1]
| Identifier | Value |
| IUPAC Name | 2-aminoacetic acid |
| Common Name | Glycine[1] |
| Abbreviation | Gly, G[2] |
| CAS Number | 56-40-6[4] |
| Molecular Formula | C₂H₅NO₂[2] |
| SMILES | C(C(=O)O)N |
| InChIKey | DHMQDGOQFOQNFH-UHFFFAOYSA-N |
Physicochemical Properties
Glycine is a white, crystalline solid with a sweet taste.[1] Its physical and chemical properties are summarized in the tables below.
General Properties
| Property | Value | Reference(s) |
| Molar Mass | 75.07 g/mol | [4] |
| Appearance | White crystalline powder | [4] |
| Odor | Odorless | [4] |
| Taste | Sweet | [1] |
| Melting Point | 233 °C (decomposes) | [1] |
| Density | ~1.16 g/cm³ | [4] |
Solubility and Acidity
| Property | Value | Reference(s) |
| Solubility in Water | 249.9 g/L at 25 °C | [1] |
| Solubility in other solvents | Sparingly soluble in ethanol, insoluble in ether | [4] |
| pKa (Carboxyl group) | 2.34 | [1] |
| pKa (Amino group) | 9.6 | [1] |
| Isoelectric Point (pI) | 5.97 | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of glycine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent | Reference(s) |
| ¹H | ~3.55 | Singlet | D₂O | [6] |
| ¹³C (α-carbon) | 42.5 | - | D₂O | [7] |
| ¹³C (Carbonyl) | 176.5 (α-form), 174.6 (γ-form) | - | Solid-state | [7][8][9] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode | Reference(s) |
| 3150-2500 | N-H stretch (amino group) | [10] |
| 1610 | N-H bend (amino group) | [10] |
| 1585 | C=O stretch (asymmetric, carboxylate) | [11] |
| 1413 | C=O stretch (symmetric, carboxylate) | [11] |
| 1333 | C-H bend | [11] |
| 1132 | C-N stretch | [10] |
Mass Spectrometry
The fragmentation of glycine in mass spectrometry typically involves the loss of the carboxyl group. Key fragments observed include:
| m/z | Fragment |
| 75 | [M]⁺ (Molecular ion) |
| 30 | [CH₂NH₂]⁺ |
| 28 | [CH₂N]⁺ |
Chemical Synthesis
Glycine can be synthesized through various methods, with the amination of chloroacetic acid and the Strecker synthesis being the most common industrial processes.[1]
Amination of Chloroacetic Acid
This method involves the reaction of chloroacetic acid with an excess of ammonia (B1221849). The ammonia acts as a nucleophile, displacing the chloride ion to form glycine and ammonium (B1175870) chloride.[12]
Strecker Synthesis
The Strecker synthesis is a three-component reaction involving an aldehyde (formaldehyde for glycine), ammonia, and cyanide.[1] The reaction proceeds through an α-aminonitrile intermediate, which is then hydrolyzed to yield the amino acid.[1][13]
Biological Significance and Signaling Pathways
Glycine plays a multifaceted role in biological systems.
Neurotransmission
Glycine is a primary inhibitory neurotransmitter in the spinal cord and brainstem.[1] It binds to ionotropic glycine receptors (GlyRs), which are ligand-gated chloride channels.[14][15] Activation of GlyRs leads to an influx of chloride ions, hyperpolarizing the postsynaptic neuron and reducing its excitability.[14]
Glycine Cleavage System
The glycine cleavage system (GCS) is a multi-enzyme complex located in the mitochondria that catalyzes the breakdown of glycine.[16][17] This system is crucial for one-carbon metabolism, providing one-carbon units for the synthesis of purines, thymidylate, and other essential biomolecules.[16]
Applications in Research and Drug Development
Glycine's unique properties make it valuable in various scientific and pharmaceutical applications.
-
Protein Chemistry: Glycine is a key component of buffers used in protein electrophoresis, such as Tris-Glycine-SDS running buffer for SDS-PAGE, where it helps maintain a stable pH.[18]
-
Drug Formulation: It is used as an excipient in some pharmaceutical formulations to improve the gastric absorption of drugs.[18]
-
Therapeutic Potential: Research is ongoing into the therapeutic uses of glycine for conditions such as schizophrenia and stroke, and for protecting the kidneys and liver from certain toxins.[19]
-
Chemical Feedstock: Glycine serves as a precursor in the synthesis of various compounds, including the herbicide glyphosate.[18]
Experimental Protocols
Synthesis of Glycine via Amination of Chloroacetic Acid
Materials:
-
Chloroacetic acid
-
Concentrated aqueous ammonia (sp. gr. 0.90)
-
Methyl alcohol
-
Ether
-
12 L round-bottomed flask
-
Stirring apparatus
-
Water bath
-
Apparatus for vacuum distillation
-
2 L beaker
-
Büchner funnel
-
Ice bath
Procedure:
-
In a 12 L round-bottomed flask, place 8 L of concentrated aqueous ammonia.
-
Gradually add 189 g of chloroacetic acid to the ammonia with constant stirring.
-
Continue stirring until all the chloroacetic acid has dissolved.
-
Allow the solution to stand at room temperature for approximately 48 hours.
-
Concentrate the solution on a water bath under reduced pressure to a volume of about 200 cc.
-
Transfer the concentrated solution of glycine and ammonium chloride to a 2 L beaker. Rinse the flask with a small amount of water and add it to the beaker.
-
Bring the final volume of the solution to 250 cc with water.
-
Precipitate the glycine by the gradual addition of 1500 cc of methyl alcohol, with constant stirring.
-
Cool the mixture in an ice bath for 4-6 hours to ensure complete crystallization.
-
Collect the glycine crystals by filtration using a Büchner funnel.
-
Wash the crystals by suspending them in 500 cc of 95% methyl alcohol.
-
Collect the crystals again on the filter and wash with a small amount of methyl alcohol, followed by ether.
-
Air dry the purified glycine. The expected yield is 96-98 g.[12]
Sorensen's Formal Titration for the Estimation of Glycine
Principle: The amino group of glycine interferes with the direct titration of its carboxyl group with a standard base. Formaldehyde is added to block the amino group by forming a Schiff base, allowing for the accurate titration of the carboxyl group with sodium hydroxide (B78521) using phenolphthalein (B1677637) as an indicator.[20][21]
Materials:
-
Glycine solution (unknown concentration)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Neutral 40% formalin solution (formaldehyde)
-
Phenolphthalein indicator
-
Burette
-
Pipette
-
Conical flask
Procedure:
-
Pipette a known volume (e.g., 20 mL) of the glycine solution into a conical flask.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized 0.1 M NaOH solution until a faint, permanent pink color is observed. Record this initial volume of NaOH.
-
To the now neutralized solution, add a known volume (e.g., 10 mL) of neutral formalin solution. The pink color will disappear as the solution becomes acidic.
-
Continue the titration with the 0.1 M NaOH solution until the faint pink color reappears and persists. Record the final volume of NaOH.
-
The volume of NaOH used after the addition of formalin corresponds to the amount of glycine present in the sample.
-
Calculate the concentration of glycine using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of NaOH used after adding formalin, and M₂ and V₂ are the molarity and volume of the glycine solution.[20]
Preparation of 10x Tris-Glycine SDS-PAGE Running Buffer
Materials:
-
Tris base
-
Glycine
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Deionized water
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
To prepare 1 L of 10x Tris-Glycine SDS Running Buffer, add the following to 800 mL of deionized water:
-
Stir the solution until all components are completely dissolved.
-
Adjust the final volume to 1 L with deionized water.
-
The pH of the 10x buffer should be approximately 8.3 and does not typically require adjustment.
-
For use, dilute the 10x stock solution to 1x with deionized water (e.g., 100 mL of 10x buffer in 900 mL of water).[19]
References
- 1. How can glycine be prepared by Strecker synthesis? | Filo [askfilo.com]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. Glycine cleavage system - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmse000089 Glycine at BMRB [bmrb.io]
- 7. University of Ottawa NMR Facility Blog: Glycine as a 13C CPMAS Setup Sample [u-of-o-nmr-facility.blogspot.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Comment to 13C-NMR studies of alpha and gamma polymorphs of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chemistnotes.com [chemistnotes.com]
- 14. Glycine receptor - Wikipedia [en.wikipedia.org]
- 15. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia [jstage.jst.go.jp]
- 17. grokipedia.com [grokipedia.com]
- 18. researchgate.net [researchgate.net]
- 19. SDS-PAGE SDS Running Buffer (10x) [novoprolabs.com]
- 20. scribd.com [scribd.com]
- 21. studypool.com [studypool.com]
- 22. SDS-PAGE SDS Running Buffer (10x) Preparation and Recipe | AAT Bioquest [aatbio.com]
